An In-depth Technical Guide to the Chemical Properties and Applications of (E)-3-chloro-acryloyl chloride
An In-depth Technical Guide to the Chemical Properties and Applications of (E)-3-chloro-acryloyl chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E)-3-chloro-acryloyl chloride is a highly reactive α,β-unsaturated acyl chloride that serves as a versatile building block in modern organic synthesis. Its dual reactivity, stemming from the electrophilic acyl chloride and the electron-deficient alkene, makes it a valuable reagent for the introduction of the chloro-acrylate moiety into a wide range of molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a particular focus on its utility in pharmaceutical research and development.
Physicochemical Properties
(E)-3-chloro-acryloyl chloride, with the chemical formula C₃H₂Cl₂O and a molecular weight of 124.95 g/mol , is a reactive liquid at room temperature.[1] While experimentally determined physical properties are not widely published, predicted data suggests a boiling point of approximately 139.1 °C at 760 mmHg and a density of around 1.4 g/cm³.[2] It is crucial to handle this compound under anhydrous conditions as it reacts vigorously with water.[3]
| Property | Value (Predicted) | Reference |
| Molecular Formula | C₃H₂Cl₂O | [1] |
| Molecular Weight | 124.95 g/mol | [1] |
| Boiling Point | 139.1 ± 13.0 °C at 760 mmHg | [2] |
| Density | 1.4 ± 0.1 g/cm³ | [2] |
| Flash Point | 54.9 ± 20.2 °C | [2] |
| Vapor Pressure | 6.5 ± 0.3 mmHg at 25°C | [2] |
| Refractive Index | 1.474 | [2] |
Synthesis of (E)-3-chloro-acryloyl chloride
The most common and effective method for the synthesis of (E)-3-chloro-acryloyl chloride is the chlorination of (E)-3-chloroacrylic acid or its derivatives.[3] The choice of chlorinating agent and reaction conditions is critical to ensure high yield and stereoselectivity.
Chlorination using Thionyl Chloride or Oxalyl Chloride
A well-established method involves the reaction of (E)-3-chloroacrylic acid with chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).[3] These reactions are typically carried out in an inert solvent, such as dichloromethane, under anhydrous conditions to prevent hydrolysis of the product.[3] The reaction with oxalyl chloride, for instance, can achieve yields of 85-92% when conducted at controlled temperatures of 0–5°C.[3] The (E)-isomer is preferentially formed due to steric hindrance in the transition state that would lead to the (Z)-isomer.[3]
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"E_3_chloroacrylic_acid" [label="(E)-3-chloroacrylic acid"]; "Chlorinating_Agent" [label="SOCl₂ or (COCl)₂"]; "Product" [label="(E)-3-chloro-acryloyl chloride", fillcolor="#EA4335", fontcolor="#FFFFFF"];
"E_3_chloroacrylic_acid" -> "Product" [label="Anhydrous Solvent"]; "Chlorinating_Agent" -> "Product"; } caption: "Synthesis of (E)-3-chloro-acryloyl chloride"
Experimental Protocol: Synthesis from (E)-3-chloroacrylic acid
The following is a representative protocol for the synthesis of (E)-3-chloro-acryloyl chloride:
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To a stirred solution of (E)-3-chloroacrylic acid (1 equivalent) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon), add oxalyl chloride (1.1 equivalents) dropwise at 0 °C.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC or ¹H NMR.
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Once the reaction is complete, carefully remove the solvent and excess oxalyl chloride under reduced pressure.
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The crude (E)-3-chloro-acryloyl chloride can be purified by fractional distillation under reduced pressure to yield the pure product.
Chemical Reactivity
The reactivity of (E)-3-chloro-acryloyl chloride is dominated by two key features: the highly electrophilic acyl chloride group and the electron-deficient carbon-carbon double bond. This dual reactivity allows for two primary types of reactions: nucleophilic acyl substitution and Michael addition.
Nucleophilic Acyl Substitution
The acyl chloride moiety is highly susceptible to attack by a wide range of nucleophiles, leading to the formation of various carboxylic acid derivatives.[3]
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Reaction with Amines: (E)-3-chloro-acryloyl chloride reacts readily with primary and secondary amines to form the corresponding (E)-3-chloro-acrylamides.[3] These reactions are typically carried out at low temperatures in the presence of a base (such as triethylamine or an excess of the amine nucleophile) to neutralize the HCl byproduct.
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Reaction with Alcohols: Esterification occurs upon reaction with alcohols to yield (E)-3-chloro-acrylate esters.[3] Similar to the reaction with amines, a base is often employed to scavenge the generated HCl.
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"Reagent" [label="(E)-3-chloro-acryloyl chloride", fillcolor="#FBBC05", fontcolor="#202124"]; "Amine" [label="R₂NH"]; "Alcohol" [label="R'OH"]; "Amide" [label="(E)-3-chloro-acrylamide", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Ester" [label="(E)-3-chloro-acrylate ester", fillcolor="#4285F4", fontcolor="#FFFFFF"];
"Reagent" -> "Amide" [label="Nucleophilic Acyl Substitution"]; "Amine" -> "Amide"; "Reagent" -> "Ester" [label="Nucleophilic Acyl Substitution"]; "Alcohol" -> "Ester"; } caption: "Nucleophilic Acyl Substitution Reactions"
Michael Addition
The electron-withdrawing nature of the carbonyl group and the chlorine atom makes the β-carbon of the double bond electrophilic and susceptible to conjugate addition by soft nucleophiles. This Michael addition reaction allows for the formation of a new carbon-carbon or carbon-heteroatom bond at the β-position.
Applications in Drug Development
The unique structural and reactive properties of (E)-3-chloro-acryloyl chloride make it a valuable tool in the synthesis of pharmacologically active compounds, particularly in the development of targeted covalent inhibitors.
Synthesis of Covalent Kinase Inhibitors
Covalent kinase inhibitors have emerged as an important class of therapeutics that can offer enhanced potency and prolonged duration of action. The acrylamide moiety is a commonly used "warhead" that forms a covalent bond with a nucleophilic residue (typically cysteine) in the target kinase's active site. (E)-3-chloro-acryloyl chloride serves as a key precursor for the installation of this reactive group onto a kinase inhibitor scaffold. While specific examples directly citing the use of (E)-3-chloro-acryloyl chloride are not abundant in readily available literature, its application in the synthesis of acrylamide-containing kinase inhibitors is a logical extension of its known reactivity. The general strategy involves the reaction of an amine-containing scaffold with (E)-3-chloro-acryloyl chloride to form the final acrylamide product.
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"Scaffold" [label="Amine-containing Kinase Inhibitor Scaffold"]; "Reagent" [label="(E)-3-chloro-acryloyl chloride"]; "Inhibitor" [label="Covalent Kinase Inhibitor (with acrylamide warhead)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
"Scaffold" -> "Inhibitor"; "Reagent" -> "Inhibitor" [label="Acylation"]; } caption: "Synthesis of Covalent Kinase Inhibitors"
Analytical Characterization
The characterization of (E)-3-chloro-acryloyl chloride and its reaction products relies on standard spectroscopic techniques.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The vinylic protons of the (E)-isomer are expected to show a large coupling constant (J), typically in the range of 13-18 Hz, which is characteristic of a trans-configuration.
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¹³C NMR: The carbonyl carbon will appear downfield, and the two olefinic carbons will have distinct chemical shifts.
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Infrared (IR) Spectroscopy: A strong absorption band corresponding to the C=O stretch of the acyl chloride is expected around 1750-1800 cm⁻¹. The C=C stretching vibration will also be present.
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Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, including the loss of a chlorine atom.
Safety and Handling
(E)-3-chloro-acryloyl chloride is a reactive and corrosive compound that must be handled with appropriate safety precautions in a well-ventilated fume hood.
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Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat at all times.
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Incompatible Materials: Avoid contact with water, alcohols, amines, and strong bases, as it reacts violently with these substances.[4]
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Storage: Store in a cool, dry, and well-ventilated area under an inert atmosphere to prevent hydrolysis and polymerization.
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Disposal: Dispose of as hazardous chemical waste in accordance with local regulations.
Conclusion
(E)-3-chloro-acryloyl chloride is a potent and versatile reagent in organic synthesis, offering efficient access to a variety of important chemical entities. Its application in the synthesis of complex molecules, particularly in the field of drug discovery for the development of covalent inhibitors, highlights its significance. A thorough understanding of its chemical properties, reactivity, and handling requirements is essential for its safe and effective use in the laboratory.
References
- Google Patents. Synthetic method of acryloyl chloride.
- Google Patents. Process for the manufacture of acryloyl chloride.
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PubChem. (E)-3-chloro-acryloyl chloride. [Link]
-
ResearchGate. How do I synthesize acryloyl chloride? [Link]
-
PubChem. Acryloyl chloride. [Link]
-
Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]
-
PubMed Central. Approach for the Design of Covalent Protein Kinase Inhibitors via Focused Deep Generative Modeling. [Link]
-
ACS Publications. Discovery of the Irreversible Covalent FGFR Inhibitor 8-(3-(4-Acryloylpiperazin-1-yl)propyl)-6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (PRN1371) for the Treatment of Solid Tumors. [Link]
-
Chemical Society Reviews. Advances in covalent kinase inhibitors. [Link]
- Google Patents.
-
Georganics. (E)-3-(3-Fluorophenyl)acrylic acid. [Link]
